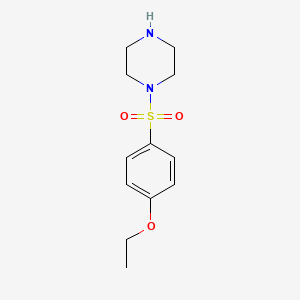
(3-(4-Methoxyphenyl)azepan-1-yl)(quinoxalin-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Methoxyphenyl)azepan-1-yl)(quinoxalin-6-yl)methanone, also known as AZD0328, is a small molecule drug that has been developed for its potential therapeutic use in various diseases. This compound is a potent and selective inhibitor of the enzyme Poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms.
科学的研究の応用
Synthesis and Chemical Properties
Research on related compounds involves novel synthetic routes and the exploration of their chemical properties. For instance, studies have demonstrated innovative synthesis techniques for benzoxazine derivatives and quinoxaline compounds, highlighting their potential in creating substances with unique oxidative stress properties and sensitivity as fluorescence derivatization reagents for analytical applications (Largeron & Fleury, 1998); (Yamaguchi et al., 1987).
Biological Activities
Compounds with structural similarities to "(3-(4-Methoxyphenyl)azepan-1-yl)(quinoxalin-6-yl)methanone" have been investigated for various biological activities. Notably, research into azepino-diindole alkaloids isolated from marine sources has identified significant antibacterial and antitrypanosomal activities, suggesting the potential of similar compounds in therapeutic applications (Elsayed et al., 2017).
Analytical Applications
Derivatives of quinoxaline, including those structurally related to the compound , have found applications as highly sensitive fluorescence derivatization reagents. These are utilized in high-performance liquid chromatography (HPLC) for detecting a wide range of substances, from alcohols to steroids, showcasing their versatility in analytical chemistry (Yamaguchi et al., 1987).
Advanced Materials
Research into conducting polymers has also involved quinoxaline derivatives, indicating their utility in the development of new materials with potential applications in electronics and sensor technologies. This includes the electrochemical copolymerization of quinoxaline derivatives with other monomers to create materials with desirable conductivity and stability properties (Turac et al., 2011).
特性
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-19-8-5-16(6-9-19)18-4-2-3-13-25(15-18)22(26)17-7-10-20-21(14-17)24-12-11-23-20/h5-12,14,18H,2-4,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEUKGRVTPIYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2567085.png)
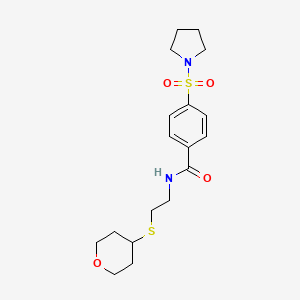
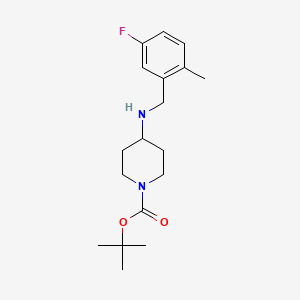
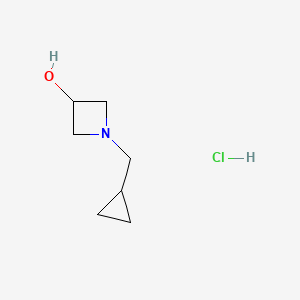

![2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2567093.png)
![4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2567095.png)
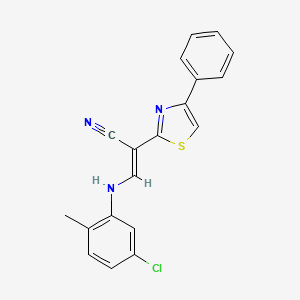
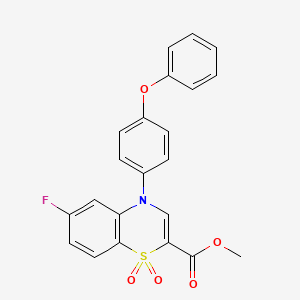
![N-[cyano(3,4-difluorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2567103.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2567104.png)
